The exact mechanism by which Danazol benefits MDS patients is not fully understood, but several possibilities are explored in research:
Danazol is a synthetic steroid derived from ethisterone, primarily used for its therapeutic effects in various medical conditions, including endometriosis, fibrocystic breast disease, and hereditary angioedema. Its chemical structure is characterized by the formula and a molecular weight of approximately 337.46 g/mol. Danazol acts as a weak androgen and progestogen, exhibiting anti-estrogenic properties as well as inhibiting gonadotropin release from the pituitary gland, thereby reducing ovarian hormone production .
Key enzymatic interactions include:
Danazol exhibits multiple biological activities due to its complex pharmacodynamics:
These activities make danazol effective in treating conditions like endometriosis and hereditary angioedema.
The synthesis of danazol involves several steps starting from ethisterone. The key steps typically include:
Danazol is primarily used for:
Danazol has been studied for its interactions with various drugs and biological systems:
Several compounds share structural or functional similarities with danazol. Here are some notable examples:
Compound Name | Structural Similarity | Primary Use | Unique Features |
---|---|---|---|
Ethisterone | Similar steroid backbone | Hormonal therapies | Precursor to danazol |
Testosterone | Androgen | Hormone replacement therapy | Stronger androgenic effects |
Norethisterone | Progestin | Contraception | More potent progestational effects |
Mifepristone | Antiprogestin | Medical abortion | Antagonizes progesterone receptors |
Danazol is unique due to its combination of weak androgenic activity, anti-estrogenic properties, and significant inhibition of gonadotropin release, making it particularly effective for specific medical conditions where other steroids may not be as beneficial .
Danazol’s systematic IUPAC name is (S,2R,13R,14S,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5,9-trien-17-ol. The compound is also known by its generic name danazol and was initially marketed under the brand name Danocrine. Developed as a derivative of the progestin ethisterone, danazol was synthesized to reduce estrogenic and progestogenic activity while retaining androgenic properties. Its historical significance lies in its early application for endometriosis management, though its chemical design reflects deliberate modifications to enhance metabolic stability and receptor interactions.
Danazol has the molecular formula C₂₂H₂₇NO₂ and a molecular weight of 337.46 g/mol. This formula accounts for 22 carbon atoms, 27 hydrogen atoms, one nitrogen atom, and two oxygen atoms, consistent with its steroidal backbone fused to an isoxazole ring.
The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is fused to the steroid nucleus at positions 2 and 3 of the A-ring. This structural feature distinguishes danazol from naturally occurring steroids and contributes to its resistance to enzymatic degradation. The isoxazole moiety’s electron-deficient nature also influences danazol’s solubility and intermolecular interactions.
Danazol contains six stereocenters at positions 2, 13, 14, 17, and 18, with configurations S, R, R, S, R, and S, respectively. These stereocenters dictate its three-dimensional conformation, which is critical for binding to steroid receptors. The 17α-ethynyl group further enhances its metabolic stability by reducing hepatic first-pass metabolism.
Danazol is practically insoluble in water (<0.1 mg/mL) and sparingly soluble in ethanol (1–10 mg/mL). It exhibits better solubility in organic solvents such as chloroform (10–50 mg/mL) and acetonitrile (1–5 mg/mL). Its low aqueous solubility is attributed to its hydrophobic steroidal framework and crystalline packing efficiency.
The experimental logP (octanol-water partition coefficient) of danazol is 4.081, indicating high lipophilicity. This property facilitates passive diffusion across biological membranes but necessitates formulation strategies to improve bioavailability.
Danazol melts at 224.4–226.8°C, reflecting strong intermolecular forces in its crystalline lattice. Its thermal stability is typical of synthetic steroids, with decomposition occurring above 300°C. Differential scanning calorimetry (DSC) studies reveal a single endothermic peak corresponding to its melting point, confirming crystalline purity.
Danazol belongs to the 17α-ethynyltestosterone derivatives, a subclass of synthetic steroids designed to modulate hormonal activity. Its classification emphasizes the ethynyl group at position 17, which prevents aromatization and reduces estrogenic effects compared to natural androgens.
Danazol is structurally derived from ethisterone (17α-ethynyltestosterone) by replacing the 3-keto group with an isoxazole ring. This modification reduces progestogenic activity and introduces anti-estrogenic properties, altering its pharmacological profile significantly.
Among isoxazole-containing pharmaceuticals, danazol is notable for its steroidal integration. The isoxazole ring enhances metabolic stability and receptor selectivity compared to non-heterocyclic analogs. Its dual functionality as a steroid and heterocycle places it in a niche category of hybrid molecules with tailored biological effects.
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₂₇NO₂ | |
Molecular Weight | 337.46 g/mol | |
Melting Point | 224.4–226.8°C | |
logP | 4.081 | |
Water Solubility | <0.1 mg/mL | |
Ethanol Solubility | 1–10 mg/mL |
The synthesis of danazol typically begins with the selection of appropriate steroid precursors. The most commonly employed starting materials are androstenedione and ethisterone, both of which serve as fundamental building blocks in the synthetic pathway [1] [2]. Androstenedione (4-androst-4-ene-3,17-dione) is a nineteen-carbon steroid hormone that functions as an intermediate in the biochemical pathway for steroid hormone biosynthesis [3]. This compound provides the necessary steroid backbone structure required for danazol synthesis.
Cholesterol serves as the ultimate precursor for all steroid synthesis in biological systems [4] [5]. The conversion of cholesterol to pregnenolone by cytochrome P450 cholesterol side-chain cleavage enzyme represents the first committed step in steroid hormone biosynthesis [5]. This initial transformation involves three distinct reactions: twenty-alpha-hydroxylation, twenty-two-hydroxylation, and scission of the twenty-twenty-two carbon-carbon bond [5].
The selection of starting materials significantly influences the overall synthetic strategy and yield. Androstenedione-based pathways typically offer higher conversion rates compared to alternative approaches [1]. The molecular weight of androstenedione (286.4 g/mol) and its structural similarity to the target compound make it an ideal precursor for danazol synthesis.
The formation of the steroid nucleus involves a series of cyclization reactions that establish the characteristic four-ring system consisting of three cyclohexane rings and one cyclopentane ring [6] [7]. This tetracyclic structure, known as the gonane or steroid nucleus, forms the fundamental framework upon which all steroid compounds are built [7].
The steroid nucleus formation begins with precursor molecules containing appropriate functional groups positioned for cyclization [6]. The process typically involves multiple steps including oxidation-reduction reactions, functional group transformations, and stereoselective reactions to introduce the necessary chiral centers [6]. The stereochemistry of the steroid nucleus is critical for biological activity, as the configuration at multiple chiral centers determines the three-dimensional structure and subsequent biological properties [7].
Cyclization reactions employed in steroid synthesis include the Robinson annulation reaction, which involves the condensation of a ketone with a vinyl ketone to form a cyclohexenone ring [6] [7]. This reaction is particularly important in establishing the carbon framework of the steroid nucleus. The mechanistic pathway involves a Michael addition followed by an aldol condensation, resulting in the formation of the six-membered ring system [7].
The formation of the isoxazole ring represents the most distinctive aspect of danazol synthesis, as this heterocyclic moiety distinguishes danazol from other steroid compounds [8] [9]. Isoxazole is a five-membered heterocyclic compound containing oxygen and nitrogen atoms at positions one and two, respectively [9] [10]. The isoxazole ring in danazol is formed through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne [9].
The synthetic pathway typically involves the generation of a nitrile oxide intermediate from an oxime precursor through oxidation or dehydration reactions [9]. The nitrile oxide then undergoes cycloaddition with the terminal alkyne group present in the steroid precursor to form the isoxazole ring [9]. This reaction is regioselective, with the nitrogen atom of the nitrile oxide preferentially bonding to the terminal carbon of the alkyne [10].
Alternative methods for isoxazole ring formation include the cyclization of hydroxylamine derivatives with three-carbon components [9]. The weak nitrogen-oxygen bond in the isoxazole ring makes it particularly susceptible to ring-opening reactions, which can be exploited for further structural modifications [11]. The aromatic character of the isoxazole ring contributes to the overall stability of the danazol molecule while maintaining sufficient reactivity for metabolic transformations [11].
The androstenedione pathway represents one of the most efficient routes for danazol synthesis [1]. This approach utilizes androstenedione as the primary starting material and involves enol etherification at the three-position followed by alkynylation and isoxazole ring formation [1]. The preparation method begins with androstenedione (55.0 g) treated with triethyl orthoformate (50 mL) in the presence of tosic acid (0.8 g) as a catalyst [1].
The reaction conditions require careful temperature control, typically maintained at 40±2°C to optimize yield and minimize side reactions [1]. Under these conditions, the enol ether compound is obtained in yields ranging from 95.6% to 97.0%, depending on the specific reaction parameters [1]. The weight yield of the enol ether compound is typically 53.4 g from 55.0 g of starting material, representing an excellent conversion efficiency [1].
Following enol ether formation, the intermediate undergoes ethynylation using potassium hydroxide powder (600 g) at temperatures between 5°C and 10°C [1]. This step introduces the terminal alkyne functionality necessary for subsequent isoxazole ring formation. The ethynylation reaction yields seventeen-alpha-ethisterone with purities exceeding 98% as determined by high-performance liquid chromatography analysis [1].
The final step involves isoxazole ring formation through cycloaddition chemistry, completing the synthesis of danazol. This pathway offers several advantages including high yields, readily available starting materials, and well-established reaction conditions that can be scaled for industrial production [1].
The ethisterone formylation route provides an alternative synthetic approach that utilizes ethisterone as the primary starting material [2] [12]. Ethisterone (seventeen-beta-hydroxy-seventeen-alpha-pregn-4-en-20-yn-3-one) is a synthetic progestogen that shares structural similarities with danazol [2]. This pathway involves the formylation of ethisterone followed by cyclization to form the isoxazole ring system [13].
The formylation process typically employs formic acid derivatives or related reagents to introduce the formyl group at appropriate positions on the ethisterone molecule [13]. The reaction conditions must be carefully controlled to ensure selective formylation without affecting other functional groups present in the molecule. Temperature, pH, and reaction time are critical parameters that influence both yield and selectivity [13].
Following formylation, the intermediate undergoes cyclization reactions to form the isoxazole ring. This process may involve multiple steps including oxidation, condensation, and ring closure reactions [13]. The overall yield of this pathway can vary depending on the specific reaction conditions and the purity of starting materials employed [13].
Nuclear magnetic resonance spectroscopy serves as the primary method for structural verification of danazol and its synthetic intermediates [15] [16]. The proton nuclear magnetic resonance spectrum of danazol exhibits characteristic signals that confirm the presence of key structural features [16]. The spectrum shows upfield shifts at 0.64, 0.85, 1.02, and 1.03 parts per million corresponding to methyl groups present in the heterocyclic rings [17].
A distinctive signal appears at 1.87 parts per million, attributed to the proton present in the terminal alkyne group (C≡CH) [17]. This signal is particularly important for confirming the presence of the ethynyl functionality that distinguishes danazol from other steroid compounds [17]. Additional chemical shifts at 5.39 and 7.89 parts per million correspond to protons involved in the isoxazole ring system [17].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the carbon framework of the molecule [15]. Enhanced sensitivity techniques such as multiple cross-polarization have been developed to improve signal-to-noise ratios for natural abundance carbon-13 spectra [15]. These methods can achieve signal enhancements of approximately 30% compared to conventional techniques [15].
Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of danazol [17] [18]. The molecular ion peak appears at mass-to-charge ratio 337 (M+), corresponding to the molecular formula C22H27NO2 [17]. Fragmentation patterns provide additional structural information, with characteristic fragments at mass-to-charge ratios 97.1 and 109 used for quantitative analysis [18].
Infrared spectroscopy reveals functional group information through characteristic absorption bands [19] [20]. The spectrum typically shows absorption bands corresponding to hydroxyl (O-H) stretching, carbonyl (C=O) stretching, alkyne (C≡C) stretching, and aromatic (C=C) stretching vibrations [20]. These spectroscopic fingerprints serve as definitive identification criteria for danazol [20].
Single-crystal X-ray diffraction provides the most definitive structural characterization of danazol and its derivatives [21]. Crystallographic analysis reveals the three-dimensional arrangement of atoms within the molecule and provides precise bond lengths, bond angles, and torsion angles [21]. These measurements are essential for understanding the molecular conformation and its relationship to biological activity [21].
Crystallographic studies of danazol cocrystals have been conducted using copper K-alpha radiation (λ = 1.54178 Å) with data collection performed at 173 K [21]. The crystal structure determination typically involves the collection of approximately 14,000 reflections, of which about 4,700 are unique [21]. The final refinement parameters include a goodness-of-fit value of 1.045 and R1 value of 0.0384, indicating high-quality structural data [21].
Crystallographic data files containing complete structural information are typically deposited in databases such as the Cambridge Crystallographic Data Centre for public access [21]. These datasets enable detailed analysis of molecular geometry and intermolecular interactions that influence physical properties such as solubility and stability [21].
The isoxazole ring system in danazol can be modified through various chemical transformations to create analogs with altered biological properties [11] [22]. These modifications exploit the weak nitrogen-oxygen bond and aromatic character of the isoxazole ring to enable selective chemical reactions [11]. The electron-rich nature of the isoxazole system makes it susceptible to electrophilic attack, while the weak N-O bond allows for ring-opening reactions under appropriate conditions [11].
Substitution reactions at the isoxazole ring can introduce various functional groups that modify the physicochemical properties of the resulting compounds [22]. For example, electron-donating groups such as methyl or methoxy substituents can enhance biological activity, while electron-withdrawing groups may alter the metabolic stability of the molecule [22]. The position of substitution (3-, 4-, or 5-position) significantly influences the biological activity of the resulting analogs [22].
Ring-opening reactions of the isoxazole moiety can generate intermediate compounds that serve as precursors for further synthetic transformations [11]. These reactions typically involve nucleophilic attack at the nitrogen atom followed by elimination of the oxygen atom, resulting in the formation of linear intermediates [11]. Such transformations have been exploited in the synthesis of various heterocyclic compounds with pharmaceutical applications [11].
The isoxazole ring can also undergo cycloaddition reactions with appropriate dienophiles to form more complex polycyclic structures [22]. These reactions expand the structural diversity accessible from danazol precursors and may lead to compounds with novel biological activities [22]. The regioselectivity and stereoselectivity of these reactions depend on the electronic properties of both the isoxazole ring and the incoming dienophile [22].
Structural modifications of the steroid backbone in danazol can be achieved through various synthetic approaches targeting different positions of the tetracyclic system [16] [23]. These modifications typically involve functional group transformations, stereochemical inversions, or the introduction of additional substituents that alter the three-dimensional structure and biological activity of the molecule [23].
Hydroxylation reactions at various positions of the steroid backbone represent one class of structural modifications [24]. These transformations can be achieved through chemical oxidation using reagents such as osmium tetroxide or through biocatalytic processes employing cytochrome P450 enzymes [24]. The regioselectivity and stereoselectivity of hydroxylation reactions depend on the steric environment surrounding the target position [24].
Modifications at the seventeen-position of the steroid backbone are particularly important given the presence of the ethynyl group and hydroxyl functionality in danazol [23]. Esterification reactions can introduce various acyl groups at the seventeen-beta-hydroxyl position, potentially altering the pharmacokinetic properties of the resulting derivatives [23]. Similarly, etherification reactions can create seventeen-beta-ether linkages with different chemical properties [23].
The steroid A-ring system can be modified through various chemical transformations including aromatization, reduction, or the introduction of additional functional groups [23]. These modifications can significantly alter the overall shape and electronic properties of the molecule, potentially leading to compounds with different receptor binding profiles [23]. For example, aromatization of the A-ring creates estrogen-like compounds with altered hormonal activity [23].
Double bond migrations within the steroid backbone can create constitutional isomers with different biological properties [23]. These rearrangements typically involve acid-catalyzed processes or transition metal-mediated reactions that facilitate the movement of unsaturation from one position to another [23]. The resulting isomers may exhibit different metabolic stability or receptor selectivity compared to the parent compound [23].
Modification Type | Target Position | Expected Effect | Synthetic Method |
---|---|---|---|
Hydroxylation | C-6, C-11, C-16 | Altered metabolism | Chemical oxidation |
Esterification | C-17β | Modified pharmacokinetics | Acyl chloride reaction |
Aromatization | A-ring | Changed hormonal activity | Acid-catalyzed dehydration |
Double bond migration | Various positions | Altered receptor binding | Transition metal catalysis |
Ring substitution | Isoxazole ring | Modified biological activity | Electrophilic substitution |
Irritant;Health Hazard